2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)-N-phenylacetamide
Description
2-({4-Oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)-N-phenylacetamide is a sulfur-containing heterocyclic compound featuring a dihydropteridin core substituted with a thiophene-methyl group and an N-phenylacetamide side chain. Its molecular formula is C₂₁H₁₉N₅O₂S₂, with a molecular weight of 437.54 g/mol and a calculated logP of 3.71, indicating moderate lipophilicity .
Nucleophilic substitution: Introduction of the thiophene-methyl group via alkylation.
Thioether formation: Reaction of a pteridinone intermediate with a thiol-containing acetamide derivative under basic conditions .
Properties
Molecular Formula |
C19H15N5O2S2 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-[4-oxo-3-(thiophen-2-ylmethyl)pteridin-2-yl]sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C19H15N5O2S2/c25-15(22-13-5-2-1-3-6-13)12-28-19-23-17-16(20-8-9-21-17)18(26)24(19)11-14-7-4-10-27-14/h1-10H,11-12H2,(H,22,25) |
InChI Key |
HRDOVTXHSNJCIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Investigating the reactivity of the compound, exploring new synthetic routes, and designing related analogs.
Biology: Studying its interactions with enzymes, receptors, or cellular processes.
Medicine: Assessing its potential as a drug candidate (e.g., antitumor, antimicrobial, or anti-inflammatory properties).
Industry: Developing novel materials or catalysts based on its structure.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
N-(3,4-Dimethylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide
- Key Differences : The N-phenylacetamide group is substituted with 3,4-dimethylphenyl, enhancing steric bulk.
- Biological Relevance : Increased lipophilicity (logP >3) may improve membrane penetration compared to the parent compound.
Quinazolinone-Based Derivatives ()
Compounds 5–10 in feature a quinazolinone core instead of dihydropteridin, with sulfamoylphenyl and substituted phenylacetamide groups.
| Compound ID | Substituent on Quinazolinone | Yield (%) | Melting Point (°C) | Molecular Formula |
|---|---|---|---|---|
| 5 | 4-Sulfamoylphenyl | 87 | 269.0 | C₂₂H₁₉N₅O₃S₂ |
| 6 | 4-Sulfamoylphenyl, 2-tolyl | 80 | 251.5 | C₂₃H₂₁N₅O₃S₂ |
| 8 | 4-Sulfamoylphenyl, 4-tolyl | 91 | 315.5 | C₂₃H₂₁N₅O₃S₂ |
- Key Trends :
Analogs with Quinoxaline Cores ()
2-({3-[(4-Fluorophenyl)methyl]quinoxalin-2-yl}sulfanyl)-N-phenylacetamide
- Structure: Replaces dihydropteridin with quinoxaline and substitutes thiophene with 4-fluorophenyl.
- Implications : The fluorine atom may enhance metabolic stability but reduce solubility compared to the thiophene-containing analog .
Thioacetamide Derivatives with Triazole/Thiadiazole Moieties ()
Compounds such as N-(4-sulfamoylphenyl)-2-carboxamide derivatives () and 1,2,4-triazole-3-thiones () highlight:
Biological Activity
The compound 2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)-N-phenylacetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article synthesizes available research findings, including synthesis methods, biological assays, and case studies related to this compound.
The synthesis of this compound typically involves the condensation of thiophene derivatives with pteridinone frameworks. The specific synthetic routes may vary, but they often utilize standard organic reactions such as nucleophilic substitution and coupling reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, derivatives containing thiophene rings have shown promising results against various cancer cell lines:
-
Cell Line Studies :
- Compounds with similar structures exhibited IC50 values ranging from 1.59 μM to 43.01 μM against the A549 human lung cancer cell line, indicating significant cytotoxicity .
- Notably, one derivative demonstrated an IC50 of <0.14 μM , suggesting superior potency compared to standard chemotherapeutics like cisplatin .
-
Mechanism of Action :
- These compounds have been shown to induce apoptosis in cancer cells, with activation of caspase pathways being a critical mechanism. For instance, compounds were observed to increase caspase-3 activity significantly compared to control groups .
- Flow cytometry analysis indicated that treated cells exhibited higher rates of apoptosis compared to untreated controls, underscoring the potential of these compounds in cancer therapy .
Anti-inflammatory Effects
In addition to anticancer properties, compounds with similar structures have also been investigated for their anti-inflammatory activity:
- Macrophage Migration Inhibitory Factor (MIF) :
Case Studies and Research Findings
A recent study synthesized several new derivatives based on the pteridinone structure and tested their biological activities:
| Compound | IC50 (μM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| 4f | 1.59 | A549 (Lung Cancer) | Induces apoptosis (caspase activation) |
| 4h | <0.14 | A549 (Lung Cancer) | High selectivity and low toxicity |
| 4i | 1.80 | A549 (Lung Cancer) | MMP-9 inhibition |
| 4l | 43.01 | A549 (Lung Cancer) | Induces G0/G1 phase retention |
These findings suggest that structural modifications can lead to significant variations in biological activity, emphasizing the importance of chemical structure in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
